Cas no 94737-82-3 (Cyclohexanecarboxylicacid, 4-pentyl-, 3,4-difluorophenyl ester, trans-)
94737-82-3 structure
Product Name:Cyclohexanecarboxylicacid, 4-pentyl-, 3,4-difluorophenyl ester, trans-
CAS No:94737-82-3
MF:C18H23F2O2
MW:309.370832681656
CID:798740
PubChem ID:46864047
Update Time:2025-04-19
Cyclohexanecarboxylicacid, 4-pentyl-, 3,4-difluorophenyl ester, trans- Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanecarboxylicacid, 4-pentyl-, 3,4-difluorophenyl ester, trans-
- 3,4-Difluorophenyltrans-4-pentylcyclohexanecarboxylate
- AKOS015918019
- cis-1-(3,4-Difluorophenyl)-4-pentylcyclohexanecarboxylate
- 94737-82-3
-
- Inchi: 1S/C18H24F2O2/c1-2-3-4-5-13-8-10-18(11-9-13,17(21)22)14-6-7-15(19)16(20)12-14/h6-7,12-13H,2-5,8-11H2,1H3,(H,21,22)/p-1
- InChI Key: AHQHOYASFHICQH-UHFFFAOYSA-M
- SMILES: FC1=C(C=CC(=C1)C1(C(=O)[O-])CCC(CCCCC)CC1)F
Computed Properties
- Exact Mass: 309.16661130g/mol
- Monoisotopic Mass: 309.16661130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 359
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.6
- Topological Polar Surface Area: 40.1Ų
Experimental Properties
- Boiling Point: 414.385°C at 760 mmHg
- Flash Point: 204.413°C
Cyclohexanecarboxylicacid, 4-pentyl-, 3,4-difluorophenyl ester, trans- Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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